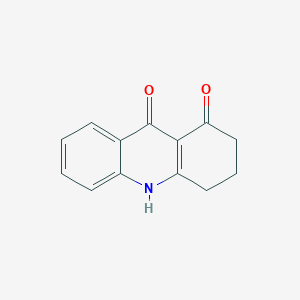

3,4-Dihydro-1,9(2H,10H)-acridinedione

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,10-tetrahydroacridine-1,9-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-11-7-3-6-10-12(11)13(16)8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMIHUBFTQHKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873083 | |

| Record name | 3,4-Dihydro-1,9(2H,10H)-acridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80061-31-0 | |

| Record name | 3,4-Dihydro-1,9(2H,10H)-acridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-1,9(2H,10H)-ACRIDINEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Derivatization and Functionalization Strategies of the 3,4-Dihydro-1,9(2H,10H)-acridinedione Core

The biological activity of acridinedione derivatives can be significantly influenced by introducing various functional groups onto the core structure. nih.gov Derivatization is a key strategy to explore structure-activity relationships and optimize the therapeutic properties of these compounds. nih.gov Modifications can be made at several positions, including the nitrogen atom (N10) and various carbon atoms of the rings (e.g., C2, C3, C7, C9). researchgate.netnih.gov

Substitution at Nitrogen (N10): The nitrogen atom of the central pyridine (B92270) ring is a common site for functionalization. N10-substituted derivatives can be synthesized by using a primary amine or a substituted nitrogen source in the initial Hantzsch condensation instead of ammonium (B1175870) acetate.

For example, using 2-aminoethanol in a one-pot reaction with dimedone and various aromatic aldehydes yields 10-(2'-hydroxyethyl)-substituted acridinediones. nih.gov

Similarly, using hydrazones as the nitrogen source in a three-component reaction leads to the formation of 10-amino-substituted acridinediones. researchgate.net

Alkylation at the N10 position is another common strategy. For the related 9(10H)-acridone core, N-alkylation has been achieved by treating the acridone (B373769) with an alkyl bromide (like n-bromopropane or n-bromobutane) in the presence of a base such as anhydrous K2CO3 in DMF. nih.gov This method provides a pathway to N10-propyl or N10-butyl derivatives. nih.gov

Substitution at Carbon Positions: The substituent at the C9 position is readily varied by changing the aldehyde used in the initial multicomponent reaction. researchgate.netnih.gov This allows for the introduction of a wide array of aryl or alkyl groups at this position, significantly impacting the molecule's properties. For instance, using different substituted benzaldehydes (e.g., 4-bromobenzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde) results in the corresponding 9-aryl-substituted acridinediones. researchgate.net

Table 2: Examples of Synthesized 3,4-Dihydro-1,9(2H,10H)-acridinedione Derivatives

| Compound Name | Substituent(s) | Synthesis Method | Yield | Reference |

|---|---|---|---|---|

| 10-(4-chlorobenzylideneamino)-9-phenyl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione | N10: 4-chlorobenzylideneamino; C9: Phenyl | Three-component reaction (1,3-cyclohexanedione, benzaldehyde, 4-chlorobenzylidenehydrazine) with TEA catalyst. | 83% | researchgate.net |

| 10-(benzylideneamino)-9-(4-bromophenyl)-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione | N10: benzylideneamino; C9: 4-bromophenyl | Three-component reaction (1,3-cyclohexanedione, 4-bromobenzaldehyde, 1-benzylidenehydrazine) with TEA catalyst. | 82% | researchgate.net |

| 9-(4-Bromophenyl)-10-(2'-hydroxyethyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | C9: 4-bromophenyl; N10: 2'-hydroxyethyl; C3,C3,C6,C6: tetramethyl | One-pot reaction (dimedone, 4-bromobenzaldehyde, 2-aminoethanol) with PTSA catalyst. | 70% | nih.gov |

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The classic Hantzsch pyridine synthesis and its variations remain a cornerstone for the synthesis of 3,4-Dihydro-1,9(2H,10H)-acridinedione derivatives, particularly for introducing a wide array of aromatic and heteroaromatic substituents at the 9-position. mdpi.comnih.gov This multicomponent reaction typically involves the condensation of an aromatic or heteroaromatic aldehyde, a β-dicarbonyl compound like dimedone, and a nitrogen source, often ammonium acetate. rsc.org The versatility of this method allows for the incorporation of a broad spectrum of functionalities, leading to a diverse range of 9-substituted acridinedione analogs.

Numerous catalysts have been employed to improve the efficiency and yield of this reaction under various conditions. These include heterogeneous catalysts such as Fe3O4@Polyaniline-SO3H, mdpi.commdpi.com platinum nanoparticles supported on reduced graphene oxide, researchgate.net silica (B1680970) iodide (SiO2-I), rsc.org and Bi2O3 nanoparticles. nih.govresearchgate.net Green chemistry approaches have also been explored, utilizing microwave radiation in solvent- and catalyst-free conditions to afford high yields in significantly reduced reaction times. growingscience.com

The selection of the aldehyde component is crucial as it directly determines the nature of the substituent at the 9-position of the acridinedione core. A variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, have been successfully used in these syntheses.

Table 1: Examples of 9-Aryl-3,4-dihydro-1,9(2H,10H)-acridinedione Derivatives Synthesized via Hantzsch Condensation

| Entry | Aromatic Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Fe3O4@Polyaniline-SO3H, EtOH, Reflux | 95 | mdpi.com |

| 2 | 4-Chlorobenzaldehyde | Pt NPs@rGO, H2O/EtOH | - | researchgate.net |

| 3 | 4-Nitrobenzaldehyde | Microwave, Solvent-free | 97 | growingscience.com |

| 4 | 3-Nitrobenzaldehyde | Microwave, Solvent-free | 81 | growingscience.com |

| 5 | 4-Methylbenzaldehyde | SiO2-I, EtOH, 80 °C | - | rsc.org |

| 6 | 4-Methoxybenzaldehyde | Bi2O3 nanoparticles, EtOH, Reflux | - | researchgate.net |

| 7 | 2,4-Dichlorobenzaldehyde | p-Toluenesulfonic acid, DMF, 110 °C | - | |

| 8 | 3-Bromobenzaldehyde | p-Toluenesulfonic acid, DMF, 110 °C | 86.8 | |

| 9 | 4-Bromobenzaldehyde | p-Toluenesulfonic acid, DMF, 110 °C | 70 |

Note: Yields are as reported in the cited literature; '-' indicates data not specified in the abstract.

Synthesis of Imino and Hydrazone Derivatives

Further functionalization of the 3,4-Dihydro-1,9(2H,10H)-acridinedione scaffold can be achieved through modification of the carbonyl groups. The synthesis of imino and hydrazone derivatives introduces new structural motifs and potential points for further chemical diversification.

Imino Derivatives: The carbonyl group at the 1-position of the acridinedione ring can be converted to an imino group. For instance, 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones have been prepared. This transformation is typically achieved by reacting the parent acridinedione with an appropriate amine. These modifications have been shown to be synthetically accessible, leading to compounds with altered chemical properties.

Hydrazone Derivatives: Hydrazones are a class of organic compounds with the general structure R1R2C=NNH2 and are typically formed by the reaction of a ketone or aldehyde with hydrazine (B178648) or its derivatives. The synthesis of hydrazone derivatives of various heterocyclic systems is a well-established area of research. While specific examples for 3,4-Dihydro-1,9(2H,10H)-acridinedione are not extensively detailed in the provided context, the general principles of hydrazone formation are applicable. The reaction of a carbonyl group on the acridinedione core with a hydrazide would lead to the corresponding hydrazone. This approach allows for the introduction of a variety of substituents depending on the nature of the hydrazide used. The formation of hydrazide-hydrazones is a versatile synthetic strategy that has been used to create a wide range of heterocyclic compounds.

Stereoselective Synthesis Approaches for Acridinedione Analogs

The development of stereoselective methods for the synthesis of acridinedione analogs is crucial for exploring their three-dimensional chemical space. The substituent at the 9-position can act as a stereocenter, and controlling its configuration is a key synthetic challenge. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules.

Organocatalytic Asymmetric Synthesis: The Hantzsch reaction, a cornerstone in acridinedione synthesis, can be rendered enantioselective through the use of chiral organocatalysts. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been successfully employed in the asymmetric synthesis of dihydropyridines and related heterocyclic structures. mdpi.com These catalysts can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction.

The proposed mechanism often involves the activation of the aldehyde component by the chiral catalyst, followed by a stereocontrolled addition of the enamine intermediate. This approach allows for the synthesis of enantioenriched 9-substituted acridinediones. While the direct application to 3,4-Dihydro-1,9(2H,10H)-acridinedione is a developing area, the principles established for other asymmetric Hantzsch-type reactions provide a strong foundation for future work. For example, organocatalytic asymmetric three-component cyclizations have been used to access enantiomerically enriched dihydropyridines. nih.gov

Furthermore, the stereoselective synthesis of related acridinium (B8443388) salts has been achieved through catalyst-controlled cyclization of ortho-quinone methide iminiums, demonstrating that high levels of stereocontrol are attainable in acridine-based systems. These methods, which result in atropisomeric products, highlight the potential for creating axially chiral acridinedione derivatives.

Structure Activity Relationship Sar Investigations of 3,4 Dihydro 1,9 2h,10h Acridinedione Derivatives

Impact of Substituent Nature and Position on Biological Activity

Research into phthalimide (B116566) acridinedione derivatives has demonstrated that specific substitutions are crucial for regulating biological activity. nih.gov For instance, the introduction of a biphenyl (B1667301) group can lead to potent anticancer effects, particularly against skin cancer cell lines. nih.gov Conversely, the nature of functional groups plays a significant role; compounds with electron-withdrawing groups like a fluoro atom tend to show moderate activity, whereas those with electron-donating groups, such as a methoxy (B1213986) group, exhibit the lowest biological activity. nih.gov This highlights the importance of electronic effects in the interaction between the drug molecule and its biological target. researchgate.net

The position of substitution is equally critical. In the development of anti-malarial acridones, the most potent compounds were found to possess extended alkyl chains terminated by trifluoromethyl groups specifically at the 3-position of the tricyclic system. nih.gov For other acridone (B373769) derivatives, the orientation and spatial topology of substituents at the R3 position have been shown to make greater contributions to bioactivity. nih.gov

Modifications at other sites, such as the nitrogen atom, also yield significant changes. The derivative N10-acetyl-3,4-dimethylacridone, for example, exhibits considerable antibacterial and antifungal properties, in some cases surpassing the efficacy of conventional antibiotics like gentamicin (B1671437) against pathogens such as Pseudomonas aeruginosa and Escherichia coli. nih.govnih.gov Furthermore, studies on related acridine (B1665455) structures show that substitutions on the nitrogenated ring, including 11-O-substituted analogues, can result in high levels of cytotoxic activity. nih.govresearchgate.net In some 9-substituted acridines, the presence of a thiourea (B124793) group at the C9 position confers antibacterial activity. researchgate.net

The following table summarizes the cytotoxic activity of selected 1,8-acridinedione derivatives bearing a phthalimide moiety against a human skin cancer cell line (A431), illustrating the impact of different substituents. nih.gov

| Compound | Substituent (R) | IC₅₀ (μg/mL) on A431 Cell Line |

| 8a | H | 29.5 ± 2.5 |

| 8b | 4-F | 22.8 ± 3.1 |

| 8c | 4-Cl | 28.1 ± 1.9 |

| 8d | 4-Br | 25.3 ± 2.8 |

| 8e | 4-OCH₃ | 34.2 ± 3.8 |

| 8f | 4-Ph | 11.9 ± 3.3 |

| 8g | 3-NO₂ | 29.1 ± 2.1 |

| 8h | 4-NO₂ | 26.4 ± 1.8 |

This table is interactive. You can sort and filter the data.

These findings collectively underscore that a systematic variation of substituents around the 3,4-Dihydro-1,9(2H,10H)-acridinedione scaffold is a key strategy for tuning its biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activities. wikipedia.orgjocpr.com This approach is instrumental in predicting the activity of new chemical entities and understanding the structural features essential for their function. wikipedia.org

QSAR methodologies are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. frontiersin.org 2D-QSAR models utilize molecular descriptors that can be calculated from the 2D representation of a molecule, such as physicochemical properties like hydrophobicity, electronic effects, and steric parameters. researchgate.netfrontiersin.org These descriptors are then used to build a mathematical relationship, often through methods like multiple linear regression (MLR) or machine learning algorithms such as artificial neural networks (ANN), to predict biological activity. nih.govbrieflands.com For example, a QSAR study on 9-anilinoacridines suggested that the electronic effects of substituents influenced binding to the target site, while hydrophobicity was key for the drug entering the active site. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), take the analysis a step further by considering the three-dimensional properties of molecules. nih.gov These models require the alignment of the molecules in a dataset and calculate steric and electrostatic fields around them. nih.gov The variation in these fields is then correlated with changes in biological activity, providing a 3D map that highlights regions where modifications to the molecule could enhance or diminish its potency. nih.gov While 2D-QSAR may fail to capture the full three-dimensional relationship between structure and activity, 3D-QSAR provides spatial insights that are crucial for detailed drug design. frontiersin.org

In the context of acridinedione derivatives, QSAR models can predict their anticancer, antimicrobial, or other biological activities based on structural descriptors. nih.gov By analyzing a series of derivatives, these models can identify key structural attributes, such as the minimum exchange energy for a specific bond or the influence of particular functional groups, that have the most significant impact on efficacy. frontiersin.org The predictive power of these models is rigorously tested through internal and external validation to ensure their reliability. rsc.org Ultimately, QSAR serves as a powerful tool in the lead optimization phase, guiding the synthesis of new analogues with potentially improved therapeutic profiles. jocpr.com

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis of 3,4-Dihydro-1,9(2H,10H)-acridinedione derivatives, primarily conducted using X-ray crystallography, provides crucial insights into their spatial arrangement and structural features that govern their function. researchgate.netwikipedia.org

A key feature of the acridinedione moiety is its tendency towards planarity, which is favored by π-conjugation across the O=C–C=C–N–C=C–C=O system. researchgate.net This planarity is a well-known characteristic of many DNA intercalating agents, suggesting a potential mechanism of action for some acridinedione derivatives. doi.org The aryl substituent attached to the central ring typically occupies a pseudo-axial position. researchgate.net

The bioactivity of these compounds is also heavily dependent on their ability to form non-covalent interactions with their targets. Conformational analysis helps identify the potential for such interactions. Studies have highlighted the presence of both weak and strong inter- and intramolecular hydrogen bonds, such as N‒H···O and C‒H···O, as well as C‒H···π interactions. researchgate.net The specific geometry and availability of these donor-acceptor positions, dictated by the molecule's conformation, are critical for stable binding to proteins or nucleic acids, thereby influencing the compound's biological effect. researchgate.net

Rational Design Principles for Optimized Acridinedione Analogues

Rational drug design leverages the understanding of a compound's structure-activity relationship (SAR) and its interaction with a biological target to create new, more effective therapeutic agents. nih.gov For 3,4-Dihydro-1,9(2H,10H)-acridinedione, the goal is to design analogues with enhanced potency, greater selectivity, and improved pharmacological profiles. researchgate.net This process is guided by several key principles derived from SAR, QSAR, and conformational studies.

Strategic Substitution and Functional Group Modification: A primary principle is the targeted modification of substituents at key positions on the acridinedione scaffold. SAR studies provide a roadmap for these modifications. For example, to develop potent anti-malarial agents, the design should focus on incorporating extended alkyl chains with terminal trifluoromethyl groups at the 3-position. nih.gov For anticancer applications, introducing a biphenyl group has been shown to significantly enhance potency, while adding electron-donating groups should be avoided as it diminishes activity. nih.gov Judicious modification of functional groups can also be used to block metabolic pathways, thereby improving a compound's in vivo efficacy. manchester.ac.uk

Enhancement of Target-Specific Interactions: The design process should aim to incorporate or position functional groups that can form specific, high-affinity interactions (e.g., hydrogen bonds, ionic bonds) with the biological target. For instance, if the target is a metalloenzyme, incorporating a group that can coordinate with the metal ion can lead to potent and specific inhibition. nih.gov

Application of Computational Modeling: QSAR and molecular docking studies are integral to modern rational design. researchgate.net These computational tools allow for the virtual screening of potential new analogues, predicting their biological activity before they are synthesized. jocpr.comnih.gov This pre-screening prioritizes the most promising candidates, making the design process more efficient and cost-effective. By building reliable QSAR models, researchers can identify the key molecular descriptors that drive activity and use this information to design new compounds with optimized properties. researchgate.net

By integrating these principles, medicinal chemists can systematically optimize the 3,4-Dihydro-1,9(2H,10H)-acridinedione scaffold to develop novel drug candidates with superior therapeutic potential.

Mechanistic Investigations of Biological Interactions

Modulation of Cellular Processes by Acridinedione Scaffolds

Acridinedione scaffolds serve as a versatile platform for developing compounds that can interact with and modify the function of various cellular targets. Their unique structural features, including a planar heterocyclic system, allow for diverse biological interactions. researchgate.net The unpretentious characteristics of acridinediones, such as the presence of a nitrogen heteroatom, electronic behavior, and the potential for diverse substitutions, make them an interesting scaffold in medicinal chemistry. researchgate.net

A primary mechanism by which acridinedione derivatives exert their biological effects is through interaction with DNA. The planar nature of the acridine (B1665455) ring system facilitates intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netmdpi.com This mode of binding has been a subject of interest since the discovery of the biological properties of acridine and its derivatives. mdpi.com

Stacking interactions, in the form of π–π interactions between the ligand and DNA base pairs, are crucial for this process. nih.gov The binding affinity of these compounds to DNA can be significant, with binding constants reported in the range of 10⁴ to 10⁶ M⁻¹. nih.gov For example, certain spiro-acridines have shown a binding constant with calf thymus DNA of 10⁴ M⁻¹. researchgate.net Similarly, novel 3,9-disubstituted acridine derivatives demonstrated binding constants between 2.81 and 9.03 × 10⁴ M⁻¹. mdpi.com

This intercalation disrupts the normal function of DNA, interfering with processes like replication and transcription, which can lead to cellular-level consequences. mdpi.com The development of bis-acridines, molecules with two acridine units, was pursued to achieve superior effects compared to their mono-analogue counterparts. nih.gov

Acridinedione derivatives have been identified as potent inhibitors of several key enzymes that are critical for cellular function and survival.

Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. mdpi.combohrium.com Acridine derivatives are well-known for their ability to inhibit these enzymes, particularly topoisomerase II (Topo II). bohrium.comnih.gov This inhibition is considered a primary mechanism for their antiproliferative activities. nih.gov They can act as either topoisomerase inhibitors, which prevent the enzyme from binding to or cleaving DNA, or as topoisomerase poisons, which stabilize the transient enzyme-DNA complex, leading to DNA strand breaks. bohrium.comnih.gov Several studies have demonstrated the potent inhibitory effects of acridine derivatives on Topo IIα. mdpi.comnih.gov For instance, certain acridine-thiosemicarbazone derivatives have shown significant inhibition of human topoisomerase IIα at a concentration of 100 µM. nih.gov

Sirtuin 1 (SIRT1): SIRT1 is a NAD⁺-dependent deacetylase that plays a role in various cellular processes, including aging and cancer. rsc.orgresearchgate.net Inhibition of SIRT1 has been shown to lead to increased tumor cell death. researchgate.net A new scaffold based on N-(9-phenyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridin-10(9H)-yl) isonicotinamide (B137802) was identified as a human SIRT1 inhibitor. nih.gov One potent compound from this series demonstrated a dose-dependent increase in the acetylation of p53K382 and a decrease in SIRT1 in breast cancer cell lines. nih.gov The inhibition of nuclear SIRT1 can induce mitochondrial protein acetylation, leading to mitochondrial dysfunction and cell death. nih.gov

4-hydroxyphenylpyruvate dioxygenase (HPPD): HPPD is an enzyme involved in tyrosine metabolism and is a target for herbicides. nih.govunl.edu HPPD inhibitors, which include compounds with a diketone or triketone structure similar to the acridinedione core, disrupt this pathway. nih.govresearchgate.net The inhibition of HPPD leads to a depletion of plastoquinone, a vital cofactor in carotenoid synthesis, ultimately causing bleaching of leaves and plant death. researchgate.netbohrium.com

Mitochondrial bc1 Complex: The mitochondrial bc1 complex (also known as Complex III) is a critical component of the electron transport chain, essential for ATP synthesis. nih.gov Dihydroacridinediones have been identified as selective and potent inhibitors of the parasite mitochondrial bc1 complex, with nanomolar K(i) values. nih.gov This inhibition leads to a collapse of the mitochondrial membrane potential and subsequent cell death. nih.gov Studies have shown that these compounds bind to the quinol oxidation (Qo) site of the bc1 complex. nih.gov The selectivity of one dihydroacridinedione for the parasite enzyme was found to be approximately 5000-fold higher than for the human bc1 complex, highlighting its potential as a selective agent. nih.gov

Table 1: Acridinedione Derivatives and Their Enzyme Inhibition This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Mechanism of Inhibition | Observed Effect | Reference |

|---|---|---|---|---|

| Acridine-thiosemicarbazone derivatives | Topoisomerase IIα | Inhibition of DNA relaxation | Significant inhibition at 100 µM | nih.gov |

| N-phenyl-octahydroacridinedione derivatives | Sirtuin 1 (SIRT1) | Direct inhibition | Dose-dependent increase in p53 acetylation | nih.gov |

| Dihydroacridinediones | Mitochondrial bc1 complex | Binding to Qo site | Collapse of mitochondrial membrane potential | nih.gov |

| 3,9-disubstituted acridines | Topoisomerase I & IIα | DNA binding and enzyme inhibition | Inhibition of DNA relaxation and decatenation | mdpi.com |

| Cyclohexanedione derivatives | HPPD | Competitive inhibition | Herbicidal activity | researchgate.net |

Derivatives of acridinedione have been shown to modulate the activity of ion channels, particularly potassium channels. researchgate.net These channels are crucial for regulating membrane excitability and are involved in various physiological processes. researchgate.net A study on 3,6-dimethyl-9-aryl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-diones investigated their effects on vascular potassium channels in isolated rat aorta rings. researchgate.net The activity of these compounds is influenced by the substituents on the phenyl ring. researchgate.net Other structurally related compounds, such as dihydropyridines and benzopyrans, are also known to act as potassium channel openers. nih.govacs.org For example, certain leukemia cells express high levels of the Kv1.3 potassium channel, which can be a target for pharmacological intervention. nih.gov

The interaction of acridinedione compounds with cellular machinery can lead to significant changes in gene expression. For example, certain phthalimide (B116566) acridinedione derivatives have been shown to alter the mRNA expression levels of key genes in cancer cells. nih.gov In A431 cells, these compounds caused a decrease in the mRNA expression of TOP2B and EGFR, genes known to promote cell survival and proliferation. nih.gov Concurrently, they induced an increase in the mRNA expression of the tumor suppressor gene p53 and the stress-activated protein kinase gene p38, which are involved in regulating the cell cycle and apoptosis. nih.gov Another DNA intercalating agent, amsacrine (B1665488) (an acridine derivative), was found to downregulate the expression of the c-myc oncogene. nih.gov

Table 2: Influence of Acridinedione Derivatives on Gene Expression This table is interactive. You can sort and filter the data.

| Compound Type | Cell Line | Gene | Change in Expression | Associated Pathway | Reference |

|---|---|---|---|---|---|

| Phthalimide acridinedione | A431 | TOP2B | Decrease | Cell Survival/Proliferation | nih.gov |

| Phthalimide acridinedione | A431 | EGFR | Decrease | Cell Survival/Proliferation | nih.gov |

| Phthalimide acridinedione | A431 | p53 | Increase | Cell Cycle/Apoptosis | nih.gov |

| Phthalimide acridinedione | A431 | p38 | Increase | Cell Cycle/Apoptosis | nih.gov |

| Amsacrine (mAMSA) | U-937 | c-myc | Downregulation | Cell Proliferation | nih.gov |

Cellular Response Pathways Induced by Acridinedione Compounds

The modulation of various cellular targets by acridinedione compounds triggers a cascade of cellular responses. These responses are the ultimate determinants of the compound's biological effect, ranging from metabolic changes to cell death.

Signaling pathways often culminate in a cellular response, which can be a change in gene expression or a modification of protein activity. khanacademy.org For instance, the inhibition of the mitochondrial bc1 complex by dihydroacridinediones results in a collapse of the mitochondrial membrane potential, a critical event that leads to cell death. nih.gov Similarly, the inhibition of SIRT1 can induce mitochondrial acetylation and calcium overload, ultimately triggering apoptosis in cancer cells. nih.gov

Furthermore, acridinedione derivatives can induce morphological changes and cell damage. nih.gov Some compounds have been observed to cause significant damage and alterations in the morphology of various cancer cell lines. nih.gov The cellular response can also involve the cell cycle. The DNA intercalator and topoisomerase II poison amsacrine, for example, causes cells to accumulate in the G2 phase of the cell cycle and can induce markers of differentiation in human promonocytic leukemia cells. nih.gov This is in contrast to other intercalating agents that may inhibit the cell cycle without being phase-specific. nih.gov The release of cellular components like ATP in response to stimuli can also activate signaling pathways, such as those involving P2Y receptors, which in turn can modulate levels of second messengers like cAMP. chapman.edu

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3,4-Dihydro-1,9(2H,10H)-acridinedione, providing atom-specific information about the hydrogen (¹H) and carbon (¹³C) frameworks.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the 3,4-Dihydro-1,9(2H,10H)-acridinedione core, the spectrum is expected to show distinct signals for the aliphatic protons on the partially saturated rings and the aromatic protons on the benzene (B151609) ring. The protons of the heterocyclic ring often display a characteristic pattern. nih.gov For instance, in similar dihydropyridone structures, the proton at C-4 can appear as a doublet of doublets due to its coupling with the two non-equivalent protons at C-3. mdpi.com The chemical shifts are influenced by the solvent used and the specific substitution on the acridine (B1665455) core. researchgate.netnih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of 3,4-Dihydro-1,9(2H,10H)-acridinedione is characterized by signals in the aliphatic, aromatic, and carbonyl regions. The two carbonyl carbons (C-1 and C-9) are expected to resonate at low field (downfield). In related 9-acridinone systems, the C-9 carbon signal is a key indicator of the tautomeric form. researchgate.net Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unequivocally assign all carbon and proton signals by correlating connected atoms. nih.govscielo.br

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for 3,4-Dihydro-1,9(2H,10H)-acridinedione Note: These are approximate values based on related structures; actual values may vary.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| C1 | - | ~195-200 | Carbonyl Carbon |

| C2 | ~2.5-2.8 | ~35-40 | Methylene (CH₂) |

| C3 | ~1.9-2.2 | ~20-25 | Methylene (CH₂) |

| C4 | ~2.3-2.6 | ~30-35 | Methylene (CH₂) |

| Aromatic CH | ~7.2-8.0 | ~120-140 | Signals for benzene ring protons |

| C9 | - | ~175-180 | Carbonyl Carbon |

| N-H | Broad singlet, variable | - | Amide proton, position depends on solvent and concentration |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of 3,4-Dihydro-1,9(2H,10H)-acridinedione is expected to display characteristic absorption bands that confirm its key structural features. The analysis of related acridone (B373769) and dihydropyridone structures provides a basis for these assignments. mdpi.comchemicalbook.com

Key expected absorption bands include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹, corresponding to the secondary amine in the heterocyclic ring.

C-H Stretching: Signals just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds in the dihydro rings and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

C=O Stretching: Strong, sharp absorption bands typically in the range of 1650-1700 cm⁻¹ for the α,β-unsaturated ketone (C-1) and 1620-1660 cm⁻¹ for the amide carbonyl (C-9). The exact position is sensitive to conjugation and hydrogen bonding.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3200-3400 | Medium-Strong |

| C=O Stretch (Ketone) | 1650-1700 | Strong |

| C=O Stretch (Amide) | 1620-1660 | Strong |

| C=C Stretch (Aromatic) | 1500-1600 | Medium |

| C-H Stretch (sp²) | 3000-3100 | Medium |

| C-H Stretch (sp³) | 2850-2960 | Medium |

Mass Spectrometry (MS, LC-MS TOF, ESI)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental formula of the compound. mazums.ac.ir Various ionization techniques can be applied to study 3,4-Dihydro-1,9(2H,10H)-acridinedione. nih.govnih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for this compound, typically producing protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. nih.gov Predicted data suggests the [M+H]⁺ ion for 3,4-Dihydro-1,9(2H,10H)-acridinedione (C₁₃H₁₁NO₂) would appear at an m/z of 214.08626. uni.lu

LC-MS TOF: Coupling liquid chromatography (LC) with a time-of-flight (TOF) mass spectrometer allows for the separation of the compound from a mixture followed by highly accurate mass determination. nih.gov This is particularly useful for analyzing reaction mixtures or assessing the purity of the final product. nih.gov The high resolution of TOF analyzers enables the confirmation of the elemental composition from the precise mass measurement.

Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion (e.g., [M+H]⁺) and subjecting it to fragmentation, MS/MS experiments can be used to further elucidate the structure of the molecule by analyzing the resulting fragment ions. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for C₁₃H₁₁NO₂

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 214.08626 |

| [M+Na]⁺ | 236.06820 |

| [M+K]⁺ | 252.04214 |

| [M+NH₄]⁺ | 231.11280 |

| [M-H]⁻ | 212.07170 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Determination

Analysis of a suitable single crystal of 3,4-Dihydro-1,9(2H,10H)-acridinedione would reveal:

The planarity or deviation from planarity of the fused ring system. nih.gov

The specific conformation of the partially saturated cyclohexenone ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and carbonyl oxygens, as well as potential π–π stacking interactions between the aromatic rings. nih.gov

Interactive Data Table: Typical Data Obtained from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion/Dihedral Angles (°) | Conformation of the molecule and planarity |

| Intermolecular Contacts | Details on hydrogen bonding and other packing forces |

Chromatographic Techniques (e.g., TLC) for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for monitoring the progress of the synthesis of 3,4-Dihydro-1,9(2H,10H)-acridinedione and for assessing the purity of the isolated product.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective technique used for qualitative analysis. sigmaaldrich.com It is widely employed to:

Monitor Reaction Progress: By spotting small aliquots of the reaction mixture on a TLC plate over time, one can observe the consumption of starting materials and the formation of the desired product.

Determine Optimal Solvent Systems: TLC is used to find a suitable mobile phase for larger-scale purification by column chromatography.

Assess Purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents like hexane (B92381) and ethyl acetate) is critical for achieving good separation. sigmaaldrich.com Visualization of the spots can be done under UV light, as the conjugated acridinedione system is expected to be UV-active, or by using chemical staining agents.

Future Research Directions and Academic Implications

Development of Novel Synthetic Routes

The advancement of research into acridinedione derivatives is fundamentally linked to the ability of chemists to synthesize a diverse array of analogues. While established methods, such as the condensation of compounds like dimedone with aldehydes and amines, have been effective, the future lies in developing more innovative and efficient synthetic strategies. doi.org The development of robust synthetic routes that can easily generate large quantities of a desired compound is crucial for accelerating the drug development process. rsc.org

Future synthetic research should focus on:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react to form a single product in one pot, offer a highly efficient route to complex molecules, reducing time, cost, and waste. Applying MCRs to the acridinedione core could rapidly generate large libraries of derivatives for biological screening. rsc.org

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. jmchemsci.com Developing C-H activation strategies for the acridinedione scaffold would allow for late-stage modification of the molecule, enabling precise tuning of its properties without needing to redesign the entire synthesis from scratch. rsc.org

Photoredox and Borrowing Hydrogen Catalysis: These modern catalytic methods offer new ways to form chemical bonds under mild conditions. rsc.orgjmchemsci.com Exploring their application could provide access to previously inaccessible acridinedione analogues and improve the sustainability of synthetic processes. jmchemsci.com

Innovations in these areas are critical for medicinal chemists as they expand the available drug-like chemical space and enable more efficient delivery of drug discovery programs. rsc.org

Exploration of Undiscovered Biological Activities

Derivatives of the acridine (B1665455) and acridinedione core have demonstrated a remarkable breadth of biological activities, including potent antitumor, antimicrobial, antimalarial, and antifungal properties. dovepress.comnih.govnih.govnih.gov The primary mechanism for their anticancer effects often involves the intercalation of the flat, aromatic acridine structure into DNA, disrupting replication and transcription and inhibiting enzymes like topoisomerases. researchgate.netdoi.orgnih.gov

Despite this progress, the full biological spectrum of 3,4-Dihydro-1,9(2H,10H)-acridinedione derivatives remains largely uncharted. Future investigations should aim to systematically screen these compounds against a wider range of biological targets. Potential areas for exploration include:

Antiviral Activity: Given their ability to interfere with nucleic acids and related enzymes, acridinediones are plausible candidates for antiviral agents, a historically significant application for acridine compounds. rsc.org

Neurodegenerative Diseases: Heterocyclic compounds are being actively investigated for diseases like Alzheimer's. nih.gov The potential for acridinedione derivatives to modulate targets relevant to neurodegeneration, such as acetylcholinesterase or protein aggregation, warrants investigation. nih.gov

Anti-inflammatory Properties: The structural motifs present in acridinediones could allow for interaction with key enzymes in inflammatory pathways, such as cyclooxygenases or kinases. researchgate.net

Table 1: Selected Research on Biological Activities of Acridinedione Derivatives

| Derivative Type | Biological Activity | Research Focus | Citation(s) |

|---|---|---|---|

| N-substituted acridinedione-phthalimide hybrids | Antitumor | Designed as dual-profile antitumor agents; evaluated against various cancer cell lines, showing promise against skin and lung cancers. | nih.gov |

| 10-Hydroxy-3,4-dihydroacridine-1,9(2H,10H)-diones | Antimalarial, Coccidiostatic | Effective in vivo against drug-resistant malaria parasites and coccidia in animal models. | nih.gov |

| N-alkylaminoacridine derivatives | Antimalarial | Showed potent in vitro activity against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. | nih.gov |

| N10-acetyl-3,4-dimethylacridone | Antibacterial, Antifungal | Exhibited significant antibacterial efficacy, with some derivatives surpassing the effectiveness of conventional antibiotics like ciprofloxacin (B1669076) and gentamicin (B1671437). | dovepress.com |

| General Acridine/Acridone (B373769) Analogues | DNA Intercalation, Topoisomerase Inhibition | Widely studied for their ability to bind to DNA and inhibit crucial enzymes, forming the basis of their cytotoxic effects against cancer cells. | researchgate.netdoi.orgnih.gov |

Advancements in Targeted Therapeutic Research

The broad cytotoxicity of early acridine-based drugs has limited their clinical use due to side effects. rsc.orgnih.gov A major future direction is the development of acridinedione derivatives that can be selectively targeted to diseased cells or tissues, thereby increasing efficacy and reducing off-target toxicity.

Key strategies for advancing targeted research include:

Hybrid Compound Design: Creating hybrid molecules that combine the acridinedione core with another pharmacophore can lead to compounds with dual mechanisms of action or improved targeting. nih.gov For example, synthesizing hybrids of phthalimide (B116566) and acridine-1,8-diones was explored to develop a dual antitumor profile. nih.gov

Radionuclide Therapy: Acridine derivatives can be labeled with radioisotopes, such as Iodine-125, an Auger electron emitter. nih.gov These radiolabeled compounds can be designed to accumulate specifically in target tissues, like melanoma, delivering a highly localized and potent dose of radiation. Preclinical evaluations have shown that an iodinated acridine derivative was a better candidate than its acridone counterpart for this application due to higher nuclear localization. nih.gov

Conjugation to Targeting Moieties: Attaching the acridinedione structure to molecules that recognize specific biomarkers on cancer cells (e.g., antibodies or ligands for overexpressed receptors) can guide the drug directly to its site of action. This approach is central to modern imaging-guided therapy. mdpi.com

Table 2: Examples of Targeted Therapeutic Research with Acridine Derivatives

| Research Area | Approach | Key Findings | Citation(s) |

|---|---|---|---|

| Melanoma Therapy | Targeted Radionuclide Therapy | Iodinated acridine derivatives were developed for targeted therapy using ¹²⁵I. The acridine compound showed higher radiotoxicity and better nuclear localization than the acridone version, making it a promising candidate. | nih.gov |

| Antitumor Agents | Hybrid Compound Synthesis | Novel N-substituted acridinedione derivatives were designed as hybrids with phthalimide to create an improved antitumor profile. Compound 8f showed promising activity against skin and lung cancer cell lines. | nih.gov |

| Drug Delivery Tracking | Quantum Dot Conjugation | Acridine derivatives were conjugated with quantum dots to create nanoprobes, allowing for real-time tracking of drug delivery. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Acridinedione Research

The discovery and optimization of new drugs is a long and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by enabling researchers to analyze vast datasets and make accurate predictions, significantly accelerating the research cycle. nih.govnih.gov

For acridinedione research, AI and ML can be applied in several impactful ways:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of novel, unsynthesized acridinedione derivatives. astrazeneca.com This allows chemists to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: AI algorithms can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a particular biological target and low predicted toxicity. nih.gov

Synthesis Planning: AI tools can analyze the vast chemical literature to propose novel and efficient synthetic routes for complex acridinedione targets, overcoming challenges in organic synthesis. researchgate.netarxiv.org

High-Throughput Screening Analysis: AI can rapidly analyze the large datasets generated from high-throughput screening, identifying hit compounds and discerning complex structure-activity relationships that may not be obvious to human researchers. astrazeneca.com

The integration of these computational tools will allow for a more rational and efficient exploration of the chemical space around the 3,4-Dihydro-1,9(2H,10H)-acridinedione scaffold. nih.govnih.gov

Collaborative Research Frameworks in Heterocyclic Compound Discovery

The complexity of modern drug discovery necessitates a departure from siloed research efforts. nih.gov Advancing the field of acridinediones, and heterocyclic compounds in general, requires robust, interdisciplinary collaboration. The most significant breakthroughs will emerge from frameworks that unite experts from different fields. rsc.orgnih.gov

Future progress will depend on:

Academia-Industry Partnerships: Collaborations between academic institutions, which often drive early-stage discovery and methodological innovation, and pharmaceutical companies, which have the resources and expertise for drug development and clinical trials, are essential. rsc.org

Interdisciplinary Teams: Effective research teams should consist of synthetic organic chemists to create the molecules, pharmacologists and biologists to test their activity, and computational scientists to model their properties and analyze data. nih.gov This synergy accelerates the cycle of designing, synthesizing, and testing new compounds.

Open Data and Knowledge Sharing: While proprietary interests are a reality, frameworks that encourage the sharing of pre-competitive data, such as novel synthetic methods or screening results for inactive compounds, can prevent redundant efforts and collectively advance the field.

By leveraging these collaborative approaches, the scientific community can more effectively harness the therapeutic potential of 3,4-Dihydro-1,9(2H,10H)-acridinedione and other promising heterocyclic scaffolds. nih.gov

Q & A

Q. What are the established synthetic methodologies for 3,4-Dihydro-1,9(2H,10H)-acridinedione derivatives, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted amines or carbonyl precursors. For example, 7-chloro-3-aryl derivatives are synthesized via acid-catalyzed reactions of 4-chloroaniline with diketones or substituted aldehydes under reflux conditions . Solvent-free methods using salicylic acid as a catalyst have also been reported for hexahydroacridinediones, achieving high yields (85–92%) at 80–100°C . Key factors affecting yield include catalyst choice, temperature, and substituent steric effects.

Q. How can structural characterization of acridinedione derivatives be performed to confirm regiochemistry and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry, particularly for distinguishing between C3 and C9 substituents. Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) validate molecular weight and purity. X-ray crystallography has been used to resolve ambiguities in stereochemistry, as demonstrated for 10-benzyl-9-(3,4-dimethoxyphenyl) derivatives . Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1680–1720 cm⁻¹) .

Q. What preliminary biological screening models are used to evaluate the antimalarial activity of acridinediones?

Rodent models (e.g., Plasmodium berghei-infected mice) and in vitro assays against Plasmodium falciparum cultures are standard. Activity is quantified via IC₅₀ values for erythrocytic and exoerythrocytic stages. For example, 7-chloro-3-(2,4-dichlorophenyl) derivatives showed IC₅₀ < 50 nM against P. falciparum . Advanced primate models (e.g., Aotus monkeys) are used for lead optimization .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of acridinediones for antimalarial efficacy?

Key SAR findings:

- C3 substituents : Aryl groups (e.g., 2,4-dichlorophenyl) enhance blood-stage activity by improving hydrophobic interactions with heme targets .

- N10 modifications : Removal of the C9 oxygen or introduction of imino side chains (e.g., [3-(N,N-dimethylamino)propyl]imino) increases solubility and bioavailability while maintaining potency .

- C7 substitution : Chlorine at C7 is critical for redox-mediated parasite killing; replacement with bulkier groups reduces activity .

Q. What mechanistic insights explain the dual activity of acridinediones against erythrocytic and exoerythrocytic malaria stages?

Acridinediones inhibit hemozoin formation in erythrocytic stages by binding free heme, inducing oxidative stress . For exoerythrocytic (liver) stages, transcriptomic studies suggest interference with mitochondrial electron transport chains, as seen in floxacrine-related derivatives . Advanced analogs like A-184209 also inhibit ATP-sensitive K⁺ channels in host cells, disrupting ion homeostasis .

Q. How can researchers resolve contradictions in in vivo vs. in vitro efficacy data for acridinediones?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Methodologies include:

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo efficacy .

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlates plasma concentration-time profiles with parasite reduction rates in primates .

- Prodrug strategies : Imino derivatives (e.g., compound 9aa ) improve oral bioavailability and sustain therapeutic plasma levels .

Q. What analytical approaches are used to track biodegradation products of acridinediones in environmental or biological systems?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) identify transformation products. For example, biodegradation of 7-fluoro-3,4-dihydro-3-[4-(trifluoromethyl)phenyl] derivatives in soil generates bis(2-ethylhexyl)phthalate and tetracosyl trifluoroacetate, detected via GC-MS retention time matching . Stable isotope labeling can trace metabolic pathways in in vitro hepatic microsomal assays.

Q. How can computational modeling improve the design of acridinediones with enhanced solubility and target selectivity?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity. Molecular docking with PfHRP-II (hemozoin-associated protein) identifies substituents favoring π-π stacking and hydrogen bonding. Co-solvent solubility assays (e.g., PEG-400/water systems) validate predictions for derivatives with polar imino side chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.